molecular formula C15H14O4 B14145197 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one CAS No. 89019-83-0

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one

Cat. No.: B14145197
CAS No.: 89019-83-0
M. Wt: 258.27 g/mol
InChI Key: ZLHIZVIKOIKMAB-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones These compounds are characterized by the presence of hydroxyl groups attached to aromatic rings and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-phenylethan-1-one: Lacks the methoxy group on the aromatic ring.

    1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethan-1-one: Has the methoxy group in a different position.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can lead to distinct properties compared to similar compounds.

Properties

CAS No.

89019-83-0

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C15H14O4/c1-19-12-4-2-3-10(7-12)8-14(17)13-6-5-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3

InChI Key

ZLHIZVIKOIKMAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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